molecular formula C6H13ClN2O B13629793 (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B13629793
M. Wt: 164.63 g/mol
InChI Key: HKOLXKWRLHOHLU-NUBCRITNSA-N
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Description

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative of high interest in pharmaceutical and organic chemistry research. The compound features a primary amine group, provided as the hydrochloride salt for enhanced stability, which makes it a versatile building block for the synthesis of more complex molecules . Its chiral (R)-configuration at the 5-position is critical for creating enantiomerically pure compounds, which is a fundamental requirement in drug discovery for investigating specific biological interactions . As a key synthetic intermediate, this chemical is valuable for exploring structure-activity relationships and is strictly for research use only, not for diagnostic or therapeutic applications . The molecular formula is C5H11ClN2O and it has a molecular weight of 150.61 g/mol . Researchers should consult the safety data sheet for proper handling; the compound has associated hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H302 (harmful if swallowed) .

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

(5R)-5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1

InChI Key

HKOLXKWRLHOHLU-NUBCRITNSA-N

Isomeric SMILES

C1CC(=O)N[C@H]1CCN.Cl

Canonical SMILES

C1CC(=O)NC1CCN.Cl

Origin of Product

United States

Preparation Methods

Preparation Routes from Pyrrolidin-2-one Derivatives

Reaction of 2-pyrrolidone with Reactive Benzylated Compounds and Subsequent Transformations

A patented process describes the preparation of 2-aminomethyl-pyrrolidine derivatives, closely related to the target compound, starting from 2-pyrrolidone. The key steps include:

  • Step 1: Reaction of 2-pyrrolidone with a reactive benzylated compound (e.g., benzyl halides or tosylates) to form N-benzyl-2-pyrrolidone intermediates.

  • Step 2: Conversion of the N-benzyl-2-pyrrolidone to N-benzyl-2-nitromethylene-pyrrolidine via reaction with lower alkyl sulfates, alkaline alcoholates, and nitromethane.

  • Step 3: Reduction of the nitromethylene intermediate to N-benzyl-2-aminomethyl-pyrrolidine.

  • Step 4: Removal of the benzyl protecting group to yield 2-aminomethyl-pyrrolidine.

This process yields the aminomethyl pyrrolidine with high purity (97.6%) and a good yield (78%) after distillation. The hydrochloride salt formation would typically follow by treatment with hydrochloric acid.

Step Reaction Description Key Reagents/Conditions Outcome/Notes
1 2-pyrrolidone + reactive benzylated compound Benzyl halide or tosylate N-benzyl-2-pyrrolidone intermediate
2 Alkyl sulfate + alkaline alcoholate + nitromethane Alkaline conditions N-benzyl-2-nitromethylene-pyrrolidine
3 Reduction Suitable reducing agent (e.g., catalytic hydrogenation) N-benzyl-2-aminomethyl-pyrrolidine
4 Deprotection Hydrogenolysis or other benzyl cleavage methods 2-aminomethyl-pyrrolidine

Synthesis via Donor–Acceptor Cyclopropane Ring Opening and Lactamization

A recent synthetic strategy involves the use of donor–acceptor cyclopropanes bearing ester groups, which undergo Lewis acid-catalyzed ring opening with primary amines, followed by lactamization and dealkoxycarbonylation to yield substituted pyrrolidin-2-ones:

  • Step 1: Lewis acid-catalyzed opening of donor–acceptor cyclopropane by a primary amine (e.g., benzylamine) to form γ-amino esters.

  • Step 2: In situ lactamization under reflux conditions with acetic acid to form pyrrolidin-2-one derivatives.

  • Step 3: Dealkoxycarbonylation (ester removal) via alkaline saponification followed by thermolysis to obtain the target pyrrolidin-2-one.

This method is versatile and applicable to various substituted amines and cyclopropanes, allowing access to chiral 1,5-substituted pyrrolidin-2-ones, including the aminoethyl-substituted derivatives.

Step Reaction Description Key Reagents/Conditions Outcome/Notes
1 Cyclopropane + primary amine Lewis acid catalyst (e.g., nickel perchlorate) γ-amino ester intermediate
2 Lactamization Reflux with acetic acid in toluene Pyrrolidin-2-one ring formation
3 Dealkoxycarbonylation Alkaline saponification + thermolysis Removal of ester, formation of 1,5-substituted pyrrolidin-2-one

Hydrogenation and Catalytic Reduction Methods

Another approach involves catalytic hydrogenation of pyrrolidinone acetonitrile derivatives to introduce the aminoethyl side chain:

  • Reaction of 5-oxo-2-pyrrolidinoneacetonitrile with hydrogen gas and dimethylamine in the presence of palladium catalysts (e.g., palladium on barium sulfate or palladium on alumina) leads to N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinone)ethylamine.

  • Subsequent oxidation and elimination steps can be performed to modify the substituents and ring structure as needed.

This method is inspired by classical hydrogenation techniques and allows selective functionalization of the pyrrolidinone ring system.

Step Reaction Description Key Reagents/Conditions Outcome/Notes
1 Hydrogenation of 5-oxo-2-pyrrolidinoneacetonitrile H2 gas, dimethylamine, Pd catalyst N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinone)ethylamine
2 Optional oxidation and elimination Oxidizing agents, pyrolysis at 140-185 °C Modifications to ring and substituents

Notes on Stereochemistry and Purification

  • The (5R) stereochemistry is crucial for biological activity and is typically controlled by starting from enantiomerically pure precursors or by resolution methods during synthesis.

  • Purification steps often involve crystallization, ion-exchange chromatography, or distillation under reduced pressure to achieve high enantiomeric excess and purity.

  • Hydrochloride salt formation is achieved by treatment of the free amine with hydrochloric acid, facilitating isolation and improving stability.

Summary Table of Preparation Methods

Method Number Starting Material Key Steps Catalyst/Reagents Yield/Purity Notes Reference
1 2-pyrrolidone Benzylation → nitromethylene formation → reduction → deprotection Benzyl halides, alkyl sulfates, reducing agents 78% yield, 97.6% purity
2 Donor–acceptor cyclopropane + amine Lewis acid-catalyzed ring opening → lactamization → dealkoxycarbonylation Nickel perchlorate, acetic acid, base Broad scope, diastereomer mixtures
3 5-oxo-2-pyrrolidinoneacetonitrile Hydrogenation with dimethylamine → oxidation/elimination Pd catalysts (Pd/BaSO4, Pd/Al2O3) Selective functionalization

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminoethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Aminomethyl vs. Aminoethyl Substitutions

  • (5R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS 1956434-90-4): Features a shorter aminomethyl (–CH₂NH₂) group instead of aminoethyl (–CH₂CH₂NH₂). Similarity scores (0.97) suggest moderate structural overlap .
  • 5-((Isopropylamino)methyl)pyrrolidin-2-one (CAS 1177316-08-3): Incorporates a branched isopropylamino group, increasing steric bulk and lipophilicity compared to the linear aminoethyl chain in the target compound .

Methyl-Substituted Analogues

  • 5-Methylpyrrolidin-2-one hydrochloride (CAS 62069-49-2): Replaces the aminoethyl group with a non-polar methyl group, drastically reducing polarity and likely diminishing interactions with charged biological targets. Similarity score: 0.97 .

Ring Size Variations: Pyrrolidinone vs. Piperidinone

  • 1-(2-Aminoethyl)piperidin-2-one hydrochloride (CAS 1187465-46-8): A six-membered lactam (piperidin-2-one) with a 2-aminoethyl substituent. The larger ring alters conformational flexibility and may impact binding to sterically constrained targets. Molecular weight: 190.66 g/mol .

Salt Forms and Free Bases

  • 5-(2-Aminoethyl)pyrrolidin-2-one (CAS 1368193-98-9): Free base form of the target compound. The absence of hydrochloride reduces aqueous solubility, highlighting the importance of salt formation for drug formulation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Ring Size Salt Form Stereochemistry Similarity Score
(5R)-5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride Not provided C₆H₁₃ClN₂O 164.63 2-Aminoethyl 5-membered Hydrochloride R N/A
(5S)-5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride 1909286-53-8 C₆H₁₃ClN₂O 164.63 2-Aminoethyl 5-membered Hydrochloride S 1.00
(5R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride 1956434-90-4 C₅H₁₁ClN₂O 164.61 Aminomethyl 5-membered Hydrochloride R 0.97
1-(2-Aminoethyl)piperidin-2-one hydrochloride 1187465-46-8 C₇H₁₅ClN₂O 190.66 2-Aminoethyl 6-membered Hydrochloride N/A N/A
5-Methylpyrrolidin-2-one hydrochloride 62069-49-2 C₅H₁₀ClNO 135.59 Methyl 5-membered Hydrochloride N/A 0.97

Key Implications of Structural Differences

  • Stereochemistry : Enantiomers may exhibit divergent pharmacokinetics or efficacy in chiral environments (e.g., enzyme active sites) .
  • Substituent Length: Longer chains (e.g., aminoethyl vs.
  • Ring Size: Piperidinone derivatives offer distinct conformational profiles, which could influence bioavailability or off-target effects .

Biological Activity

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a compound belonging to the pyrrolidinone class, characterized by an aminoethyl group at the 5-position of the pyrrolidinone ring. Its molecular formula is C₇H₁₄ClN₃O, with a molecular weight of approximately 164.63 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity and function of target molecules. This compound may also participate in enzymatic reactions, thereby affecting several biochemical pathways.

Interaction Studies

Studies have focused on the binding affinity of this compound to different biological targets. These interactions are crucial for understanding its therapeutic potential and suitability as a lead compound in drug discovery efforts. The compound's specific substitution pattern is believed to confer distinct reactivity profiles compared to other pyrrolidinone derivatives.

Case Studies

  • Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, which may lead to therapeutic effects in various conditions. For instance, its interaction with tyrosinase has been studied, suggesting potential applications in skin-related therapies .
  • Receptor Interactions : The compound has been evaluated for its interaction with adrenergic receptors, particularly as a potential beta-3 adrenergic receptor agonist, which could have implications for metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
(5R)-5-(2-aminoethyl)pyrrolidin-2-one HClAminoethyl group at 5-positionEnzyme modulation, receptor interaction
PyrrolidineSimple cyclic amineGeneral neurotransmitter activity
Hydroxymethyl pyrrolidinesHydroxymethyl substitutionBeta-3 adrenergic receptor agonism

The unique structural features of this compound allow it to exhibit distinct biological activities compared to related compounds.

Synthesis and Applications

The synthesis of this compound typically involves several key steps that can be optimized for high yield and purity. Its applications span various fields including medicinal chemistry, where it serves as a precursor for drug development, and organic synthesis, where it acts as a building block for complex molecules.

Future Directions

Further research is necessary to fully elucidate the biological activity profile of this compound. Investigations into its pharmacokinetics, toxicity, and long-term effects will be critical in assessing its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to introduce the aminoethyl group onto the pyrrolidin-2-one scaffold. For example, intermediates like 5-(aminomethyl)pyrrolidin-2-one derivatives can be synthesized under controlled pH and temperature to preserve stereochemistry . Reaction yields (e.g., ~46–63% in similar pyrrolidine syntheses) are optimized using catalysts (e.g., Pd/C for hydrogenation) and purification via column chromatography . Monitoring reaction progress with TLC and confirming purity via NMR (¹H/¹³C) or HRMS is critical .

Q. Which analytical techniques are essential for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity and chiral centers. For example, splitting patterns in ¹H NMR distinguish equatorial/axial substituents on the pyrrolidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 228.20 g/mol) and isotopic patterns .
  • Chiral HPLC : Essential for enantiomeric excess analysis, particularly for the (5R)-configured chiral center .
  • FTIR : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous solutions?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays. Stability studies should include:

  • pH-dependent degradation assays : Test solubility and decomposition in buffers (pH 1–12) at 25–37°C .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf life .

Advanced Research Questions

Q. What strategies address challenges in maintaining stereochemical purity during large-scale synthesis of this compound?

  • Methodological Answer :

  • Asymmetric catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) to control the (5R)-configuration during aminomethylation .
  • Crystallization-induced diastereomer resolution : Convert enantiomers into diastereomeric salts (e.g., using tartaric acid) for selective crystallization .
  • In-line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy ensures chiral consistency during scale-up .

Q. How can researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular docking : Use software like MOE to model binding with targets (e.g., neurotransmitter receptors) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for receptor-ligand interactions .
  • Radioligand displacement assays : Quantify affinity for receptors using tritiated ligands (e.g., [³H]-GABA for GABAA receptors) .

Q. What metabolic pathways should be considered when evaluating the compound’s pharmacokinetics?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (oxidation, hydrolysis) .
  • CYP450 inhibition screening : Assess potential drug-drug interactions using fluorogenic substrates .
  • Mass spectrometry imaging (MSI) : Map tissue distribution and metabolite accumulation in preclinical models .

Q. How can contradictory data regarding synthesis yields or biological activity be resolved?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify yield-limiting factors .
  • Orthogonal assay validation : Replicate biological activity using independent methods (e.g., cell-based vs. enzymatic assays) .
  • Meta-analysis : Compare data across studies to isolate variables (e.g., impurity profiles affecting bioactivity) .

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